2-Ethylsulfanylnaphthalene-1,4-dione
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Overview
Description
2-Ethylsulfanylnaphthalene-1,4-dione is a chemical compound with the molecular formula C12H10O2S. It is a derivative of naphthoquinone, characterized by the presence of an ethylsulfanyl group at the 2-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanylnaphthalene-1,4-dione typically involves the introduction of an ethylsulfanyl group to a naphthoquinone precursor. One common method is the reaction of 2-chloronaphthalene-1,4-dione with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
2-Ethylsulfanylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylsulfanylnaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanylnaphthalene-1,4-dione
- 2-Propylsulfanylnaphthalene-1,4-dione
- 2-Butylsulfanylnaphthalene-1,4-dione
Uniqueness
2-Ethylsulfanylnaphthalene-1,4-dione is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and application .
Properties
CAS No. |
36623-66-2 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-ethylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2S/c1-2-15-11-7-10(13)8-5-3-4-6-9(8)12(11)14/h3-7H,2H2,1H3 |
InChI Key |
JTIVMHQHPSUHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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